molecular formula C26H22N2O6S B2579028 N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide CAS No. 902278-72-2

N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide

Cat. No. B2579028
CAS RN: 902278-72-2
M. Wt: 490.53
InChI Key: NVMYFWNEBWRKLB-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C26H22N2O6S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research, particularly in the design and synthesis of molecules with antiproliferative activity against various cancer cell lines . Its structure is conducive to modifications that can enhance its activity against specific types of cancer cells.

Molecular Structure Analysis

Advanced techniques like NMR, IR spectroscopy, and X-ray crystallography are used to elucidate the molecular structure of this compound. Understanding its 3D arrangement and functional groups is crucial for exploring its interactions and activities within biological systems.

Reactivity and Functional Versatility

This compound and its derivatives undergo various chemical reactions, showcasing their reactivity and versatility. These reactions are significant for modifying the compound for different scientific applications, including oxidation and reduction processes.

Physical and Chemical Properties

The physical properties like melting point, solubility, and crystalline structure are determined through experimental techniques. These properties are vital for the compound’s formulation and delivery in practical applications.

Biological Activity Studies

The chemical properties such as acidity/basicity, stability under different conditions, and reactivity with various agents influence the compound’s behavior in biological systems. Studies on related compounds provide insights into these properties, which are fundamental for assessing the compound’s efficacy.

Drug Development

The compound’s structure allows for the exploration of its utility as a drug candidate. Its interaction with biological targets can be studied to develop new medications, especially in the realm of oncology .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reference material or a reagent in the development of new assays and diagnostic tools. Its unique structure makes it suitable for specific analytical applications .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6S/c1-16-7-9-19(11-17(16)2)35(31,32)24-13-28(21-6-4-3-5-20(21)26(24)30)14-25(29)27-18-8-10-22-23(12-18)34-15-33-22/h3-13H,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMYFWNEBWRKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

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